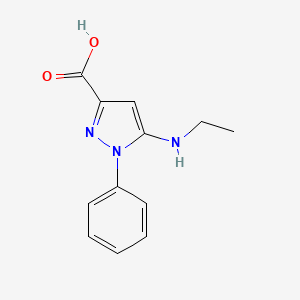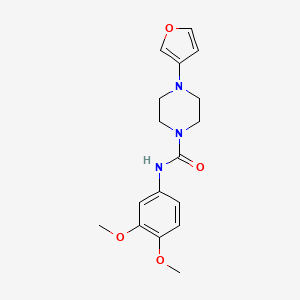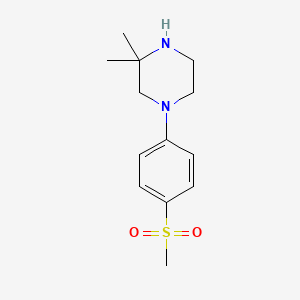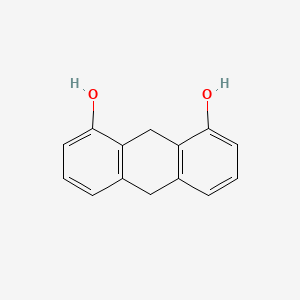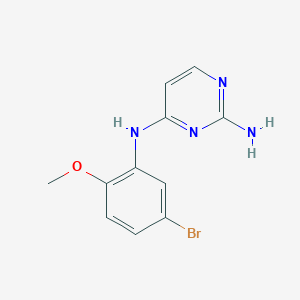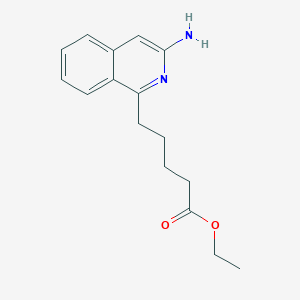
Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate is an organic compound with the molecular formula C16H20N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate typically involves the reaction of 3-aminoisoquinoline with ethyl 5-bromopentanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the isoquinoline attacks the electrophilic carbon of the ethyl ester, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
- Ethyl 5-(3-nitroisoquinolin-1-yl)pentanoate
- Ethyl 5-(3-methylisoquinolin-1-yl)pentanoate
- Ethyl 5-(3-hydroxyisoquinolin-1-yl)pentanoate
Comparison: Ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. Compared to its nitro, methyl, and hydroxy analogs, the amino derivative can participate in a wider range of chemical reactions, including those involving nucleophilic attack and hydrogen bonding. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
ethyl 5-(3-aminoisoquinolin-1-yl)pentanoate |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)10-6-5-9-14-13-8-4-3-7-12(13)11-15(17)18-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H2,17,18) |
Clave InChI |
QKSLYPIUYHLZNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC1=NC(=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


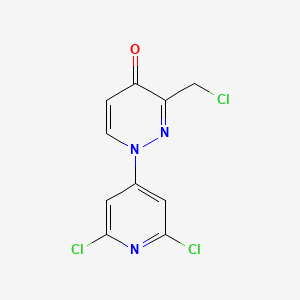
![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)

![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)

![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
